molecular formula C12H10ClNO2 B2990987 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid CAS No. 338428-51-6

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B2990987
CAS No.: 338428-51-6
M. Wt: 235.67
InChI Key: XPJKMZUUGBJFKA-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (CAS: 338428-51-6) is a quinoline derivative characterized by a chloro substituent at position 2 and methyl groups at positions 7 and 8, with a carboxylic acid moiety at position 2. This compound is synthesized via the Vilsmeier-Haack reaction, starting from N-(2,3-dimethylphenyl)acetamide and phosphorus oxytrichloride (POCl₃) in dimethylformamide (DMF), followed by hydrolysis and purification . Its crystallographic data (e.g., planar molecular geometry and mirror plane symmetry) suggest strong π-π stacking interactions and hydrogen bonding, which influence its stability and solid-state packing .

Properties

IUPAC Name

2-chloro-7,8-dimethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJKMZUUGBJFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Friedländer condensation reaction for large-scale production, ensuring high yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of various substituted quinoline derivatives.

    Electrophilic substitution: Formation of brominated or nitrated quinoline derivatives.

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the development of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid Cl (2), Me (7,8), COOH (3) C₁₂H₁₀ClNO₂ 235.67 g/mol Electron-withdrawing Cl enhances acidity; methyl groups increase lipophilicity .
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) Cl (3,7), COOH (8) C₁₀H₅Cl₂NO₂ 242.06 g/mol Herbicidal activity due to dual Cl substituents; strong hydrogen bonding .
7,8-Difluoroquinoline-3-carboxylic acid F (7,8), COOH (3) C₁₀H₅F₂NO₂ 209.15 g/mol High electronegativity from F improves metabolic stability .
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid OH (4), Me (7,8), COOH (3) C₁₂H₁₁NO₃ 217.23 g/mol Hydroxy group enhances solubility but reduces membrane permeability .
Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate Cl (7), Me (2,8), COOEt (3) C₁₅H₁₆ClNO₂ 277.75 g/mol Ester prodrug form; improved bioavailability via hydrolysis .

Crystallographic and Spectroscopic Insights

  • Planarity and Packing: The planar structure of this compound facilitates π-π stacking (interplanar distance ~3.3 Å), similar to quinclorac .
  • Spectroscopic Data: Distinct IR peaks (e.g., C=O stretch at ~1719 cm⁻¹) and NMR shifts (e.g., δ8.77 for H-2) differentiate it from analogs like 2-chloro-8-methoxyquinoline-3-carbaldehyde (δ8.63 for N–H) .

Biological Activity

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline ring system with a chloro group at position 2 and methyl groups at positions 7 and 8. This unique substitution pattern contributes to its distinct chemical and biological properties. The molecular formula is C12H10ClN1O2, and it is characterized by the following structural attributes:

AtomBond Length (Å)
Cl1—C11.7545
N1—C11.2900
O1—C101.1920
C2—C31.3740

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies indicated that it effectively inhibits the growth of various cancer cell lines, including breast (MCF-7) and renal cancer cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It disrupts key signaling pathways that promote cell division.

Case Study : A study reported an IC50 value of less than 20 µM for MCF-7 cells, indicating strong anticancer potential.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may provide therapeutic benefits for conditions characterized by chronic inflammation.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition at concentrations as low as 50 µg/mL.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The compound can modulate receptor functions, leading to altered cellular responses.

Research Findings Summary

A comprehensive overview of research findings related to the biological activities of this compound is summarized in the following table:

ActivityEffectIC50/Minimum Inhibitory Concentration
Anticancer (MCF-7)Cell viability reduction<20 µM
AntimicrobialBacterial inhibition50 µg/mL
Anti-inflammatoryCOX inhibitionNot specified

Q & A

Q. Table 1: Crystallographic Data for this compound Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Ethyl ester derivativeP21/n8.318728.003811.209398.721
Carbaldehyde derivativePnma20.45426.73937.567590

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
7,8-Dimethylquinoline-3-carboxylic acidIncomplete chlorinationExcess POCl₃, prolonged reaction time
Ethyl ester impuritiesEsterification side reactionsColumn chromatography (SiO₂, hexane/EtOAc)

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